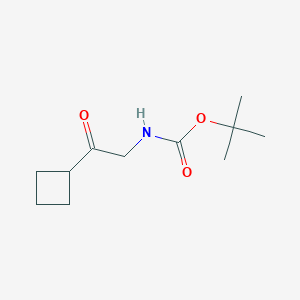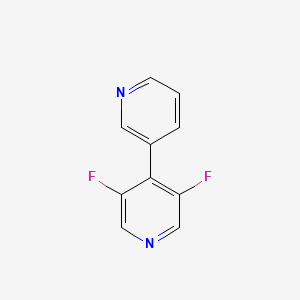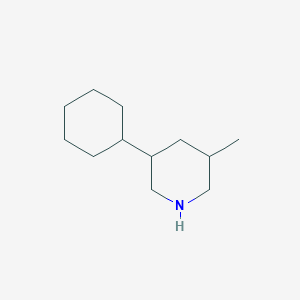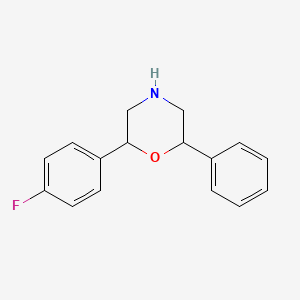
Tert-butyl2-cyclobutyl-2-oxoethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl2-cyclobutyl-2-oxoethylcarbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl2-cyclobutyl-2-oxoethylcarbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with 2-cyclobutyl-2-oxoethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Tert-butyl2-cyclobutyl-2-oxoethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Tert-butyl2-cyclobutyl-2-oxoethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl2-cyclobutyl-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
Tert-butyl2-cyclobutyl-2-oxoethylcarbamate can be compared with other carbamate esters such as tert-butyl 2-chloro-2-oxoacetate and tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate . While these compounds share similar structural features, this compound is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biochemical processes.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(2-cyclobutyl-2-oxoethyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(13)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
PJSOKTVHVDWKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)








